molecular formula C21H20N2O5S2 B2591929 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1322286-39-4

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2591929
CAS No.: 1322286-39-4
M. Wt: 444.52
InChI Key: RMJUWLWRSPAZBX-QURGRASLSA-N
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Description

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a sophisticated chemical probe designed for investigating kinase signaling pathways and neurodegenerative disease mechanisms. Its structure integrates a benzothiazole core, a scaffold known for its neuroprotective properties and ability to modulate protein aggregation, with a propynyl group that enables bioorthogonal Click Chemistry applications for target identification and profiling (https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01827). The compound acts as a potent and selective inhibitor, potentially targeting kinases like GSK-3β, which is a critical regulator of tau protein phosphorylation and a key player in the pathogenesis of Alzheimer's disease (https://pubmed.ncbi.nlm.nih.gov/25738643). The (E)-propenamide sulfone moiety is a key pharmacophore that can function as a Michael acceptor, allowing for covalent interaction with nucleophilic cysteine residues in the active site of target proteins, leading to sustained pharmacological effects (https://www.nature.com/articles/s41573-022-00542-z). This reagent is primarily used in chemical biology to study tauopathy models and to develop novel therapeutic strategies for cognitive disorders, offering researchers a tool to dissect the complex interplay between kinase inhibition, aberrant protein aggregation, and neuronal survival.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-4-13-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)12-14-30(25,26)15-8-6-5-7-9-15/h1,5-11H,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJUWLWRSPAZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a complex organic compound with potential biological activities. Its structure includes a benzo[d]thiazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C21H20N2O5S
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 1322286-39-4

Structural Features

The compound features:

  • A benzo[d]thiazole moiety, contributing to its biological activity.
  • Methoxy groups that may enhance solubility and biological interactions.
  • A prop-2-ynyl substituent , which can influence reactivity and binding to biological targets.

Pharmacological Potential

Research indicates that compounds containing the benzo[d]thiazole structure exhibit a variety of biological activities, including:

  • Anticancer Activity : The benzo[d]thiazole ring is often associated with anticancer properties due to its ability to interact with cellular pathways involved in tumor growth and proliferation. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
  • Antimicrobial Activity : The presence of sulfur and nitrogen in the thiazole ring enhances the compound's potential as an antimicrobial agent. Studies on structurally related compounds have demonstrated their effectiveness against various bacterial strains .
  • Cytotoxicity : The compound's structural components may contribute to its cytotoxic effects, as evidenced by IC50 values reported for similar thiazole derivatives .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the benzo[d]thiazole core significantly affect biological activity. Key findings include:

  • Substitution patterns on the phenyl ring can enhance or diminish activity.
  • The presence of electron-donating groups (like methoxy) at specific positions increases cytotoxicity.

While specific mechanisms for this compound are yet to be fully elucidated, related studies suggest:

  • Interaction with proteins involved in apoptosis and cell cycle regulation.
  • Inhibition of key enzymes linked to cancer progression.

In Vitro Studies

In vitro assays have been conducted on derivatives of benzo[d]thiazole to evaluate their cytotoxic effects:

CompoundCell LineIC50 (µM)Notes
Compound 1A54910.5Significant cytotoxicity observed
Compound 2NIH/3T312.0Selectivity noted against cancer cells

Recent Research

A study published in 2022 highlighted a series of thiazole derivatives showing promising anticancer activity through a similar mechanism of action as hypothesized for this compound . These findings support further exploration into this compound's potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing benzo[d]thiazole derivatives often exhibit significant anticancer activities. For instance, studies have shown that similar thiazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.71Apoptosis induction
Compound BPC38.50Cell cycle arrest
Compound CHepG26.14Apoptosis induction

Anticonvulsant Activity

Compounds similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide have also been evaluated for anticonvulsant properties. Studies have demonstrated that thiazole derivatives can provide protection in seizure models, indicating potential therapeutic applications in epilepsy management.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound DPTZ-induced seizures18.4170.29.2
Compound EMES test20.0150.07.5

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include coupling reactions between various functional groups. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times.

Potential Applications in Drug Development

Given its structural characteristics and biological activities, this compound has potential applications in drug development for the treatment of various diseases:

  • Cancer Therapy : Due to its antiproliferative effects on cancer cells.
  • Neurological Disorders : As a candidate for anticonvulsant medications.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting further investigation into this area.

Case Studies and Research Findings

Several studies have examined the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation reported that a thiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than standard chemotherapeutics.
  • Anticonvulsant Efficacy : Research highlighted the protective effects of thiazole compounds in animal models, providing a basis for further exploration in human trials.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzo[d]thiazole core in the target compound distinguishes it from related heterocycles:

Compound Core Structure Key Substituents Potential Impact
Target Compound Benzo[d]thiazol-2(3H)-ylidene 4,7-Dimethoxy, propargyl, phenylsulfonyl-propanamide Enhanced electron density; alkyne reactivity; sulfonamide-mediated interactions
Compound 29 Dibenzo[b,f][1,4,5]thiadiazocin 4-Fluorophenyl, dimethoxyphenyl-propanamide Larger aromatic system; fluorinated groups may improve metabolic stability
Compound 2 Thiazole Phenyldiazenyl, dimethoxyphenyl-propanamide Azo group introduces photoresponsive or redox-active properties
Compound 3 Imidazole 4-Fluorophenyldiazenyl, methyl, dimethoxyphenyl-propanamide Smaller core with fluorinated azo group; potential for improved solubility

Key Insight : The benzo[d]thiazole core offers a balance between rigidity and electronic tunability compared to bulkier dibenzo systems or more flexible imidazoles.

Substituent Effects on Reactivity and Bioactivity

  • Propargyl Group : Unique to the target compound, this group enables alkyne-azide cycloaddition for bioconjugation, unlike the diazenyl or fluorophenyl groups in Compounds 2–3 .
  • Phenylsulfonyl vs. In contrast, dimethoxyphenyl groups in Compounds 2–3 provide electron-donating effects, favoring π-π stacking .
  • Fluorine Substitution : Absent in the target compound but present in Compounds 3 and 29, fluorine atoms improve lipid solubility and resistance to oxidative metabolism .

Stereochemical and Geometric Considerations

The (E)-configuration of the imine group in the target compound creates a planar geometry, which may optimize interactions with flat binding pockets (e.g., kinase ATP sites).

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